4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a 4-fluorobenzene ring attached to a 1,2,4-triazole ring through a sulfonamide linkage. The presence of the fluorine atom and the triazole ring imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar triazole derivatives have been reported to interact with cancer-related targets such as aromatase and lipoxygenase enzymes .
Mode of Action
It is known that triazole derivatives can interact with their targets due to their ion chelating property . The additional nitrogen atom (NH group) of the triazole ring compared to thiadiazole is capable of hydrogen binding to the receptor .
Biochemical Pathways
It is known that triazole derivatives can influence various biochemical pathways due to their ability to interact with different targets .
Pharmacokinetics
It is known that the introduction of a triazole ring can critically influence pharmacodynamic and pharmacokinetic properties, reinforce drug-receptor interactions, aid absorption and translocation across lipid bilayers, and induce conformational changes to block metabolism .
Result of Action
Some triazole derivatives have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the presence of other substances in the environment, such as organic pollutants, can potentially interact with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-amino-1,2,4-triazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The triazole ring can participate in redox reactions, leading to the formation of various oxidation states.
Substitution reactions: The sulfonamide group can be modified through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various electrophiles such as alkyl halides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating or cooling to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation reactions can produce triazole N-oxides .
Scientific Research Applications
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.
2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline: Contains a triazole ring and a fluorine atom but differs in the position of the substituents.
N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide: Features a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is unique due to the presence of both the fluorine atom and the triazole ring, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-fluoro-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O2S/c9-7-1-3-8(4-2-7)16(14,15)12-13-5-10-11-6-13/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQKNLQRUWZTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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